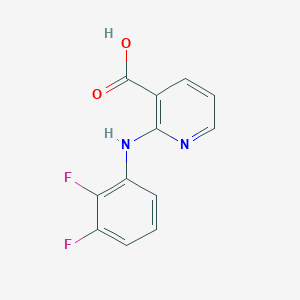

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid

Description

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid is a fluorinated aromatic compound featuring a pyridine-3-carboxylic acid backbone substituted with a 2,3-difluoroanilino group at the 2-position. The compound’s molecular formula is inferred as C₁₂H₈F₂N₂O₂, with a molecular weight of ~250.2 g/mol, derived by replacing the methyl groups in Nixylic acid (C₁₄H₁₄N₂O₂) with fluorine atoms .

Properties

IUPAC Name |

2-(2,3-difluoroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSCEPHUJVGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid typically involves the reaction of 2,3-difluoroaniline with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluorophenylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Fluorine (Target Compound) : The 2,3-difluoro substituents increase electronegativity, enhancing polarity and acidity of the carboxylic acid group compared to methyl groups in Nixylic acid. This may improve solubility in polar solvents or binding affinity in biological systems .

- Halogens (Cl, Br) : Chlorine () and bromine () introduce steric bulk and moderate electronegativity. Bromine’s larger atomic size may hinder receptor binding but enhance stability in certain environments .

Biological Activity

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid (CAS No. 1228350-88-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a carboxylic acid group and a difluorophenylamino moiety. This unique arrangement may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F2N2O2 |

| Molecular Weight | 240.19 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Amine Substitution : The introduction of the difluorophenyl group via nucleophilic aromatic substitution.

- Carboxylic Acid Functionalization : Final steps involve converting a suitable precursor into the carboxylic acid functional group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound possesses anticancer properties by inhibiting specific cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.

- Cell Signaling Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

Case Studies

-

Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 50 50 30 - Antimicrobial Testing : In vitro tests showed that the compound inhibited E. coli growth at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.